

Technical Support Center: Nickel-Yttrium Coatings on Steel Substrates

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel;yttrium

Cat. No.: B577347

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This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with nickel-yttrium coatings on steel substrates.

Troubleshooting Guides

This section addresses specific issues that may arise during the coating and testing process.

Question: Why is my nickel-yttrium coating delaminating or showing poor adhesion to the steel substrate?

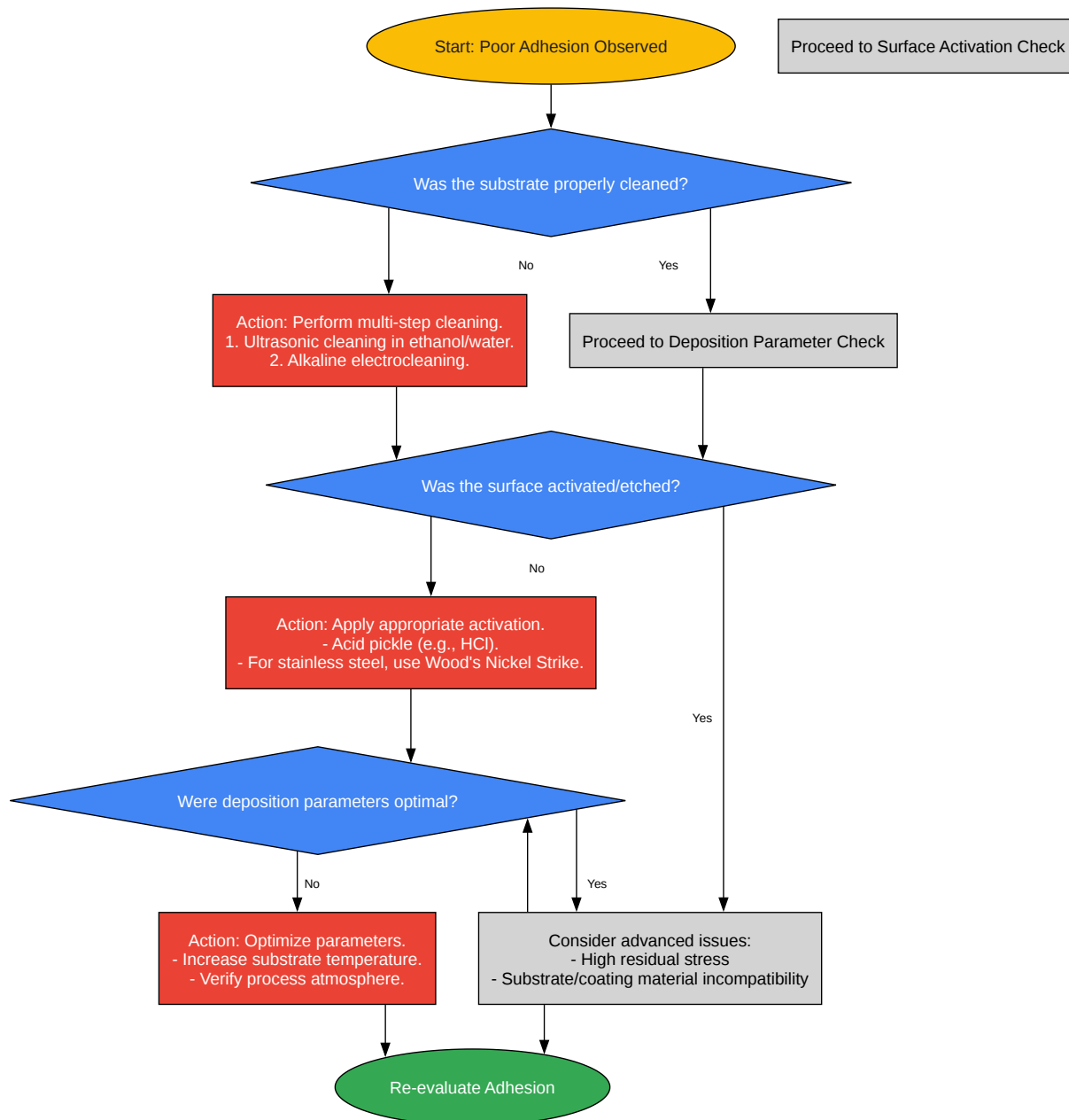
Answer: Poor adhesion is a common problem that can stem from several factors, primarily related to surface preparation and deposition parameters.

- Inadequate Surface Preparation: The condition of the steel substrate is critical for good adhesion.^[1] A clean, properly prepared surface ensures a strong bond.^{[1][2]}
 - Contamination: Oily soils, oxides, and other extraneous materials on the substrate surface can prevent the coating from adhering properly.^{[3][4]} Ultrasonic cleaning in solvents like ethanol is a common first step to remove major contaminants.^{[4][5][6]}
 - Oxide Layers: Stainless steel and other alloys form tenacious oxide layers that hinder adhesion.^{[2][7]} Acid pickling or electrochemical etching is often required to remove these layers and activate the surface.^{[4][7]} For stainless steel, a Wood's nickel strike (Nickel

Chloride-Hydrochloric Acid) is highly recommended to ensure a thin, adherent initial layer.
[7][8]

- Insufficient Roughness: A roughened surface provides more area for mechanical interlocking, which improves adhesion.[3] Techniques like sandblasting can create a suitable surface profile.
- Improper Deposition Parameters: The conditions during the coating process significantly impact adhesion.
 - Substrate Temperature: Heating the substrate during deposition can dramatically improve adhesion.[9] Raising the substrate temperature removes moisture, delays droplet solidification so they can penetrate surface cavities, and promotes diffusion between the coating and substrate.[3][9] For instance, the adhesion strength of plasma-sprayed nickel coatings on stainless steel was shown to increase from 10 MPa at 25°C to 74 MPa at 650°C.[9]
 - Process Atmosphere: The presence of oxygen can lead to the formation of oxide layers at the interface, weakening the bond. The deposition process should be carried out in a controlled atmosphere.
- Internal Stresses: High residual stress within the coating can contribute to delamination.[10] These stresses can arise from a mismatch in the thermal expansion coefficients of the coating and substrate or from the deposition process itself.

Troubleshooting Workflow for Poor Adhesion



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Caption: A logical workflow for troubleshooting poor coating adhesion.

Frequently Asked Questions (FAQs)

1. What is the role of yttrium in nickel-based coatings on steel?

Yttrium is added to nickel-based superalloys and coatings to enhance high-temperature performance and oxidation resistance.^[11] Even small amounts of yttrium can significantly improve the adhesion and spalling resistance of the protective oxide layer that forms on the coating's surface at high temperatures.^[11] This is because yttrium can act as a reactive element, purifying impurities at grain boundaries and refining the microstructure.^{[11][12]} It can also contribute to solid solution hardening, which increases the overall strength of the coating.^[12]

2. Which methods are used to measure the adhesion strength of coatings?

Several standardized methods are available to quantify the adhesion of thermally sprayed coatings. The choice of method often depends on the coating thickness, substrate geometry, and available equipment.

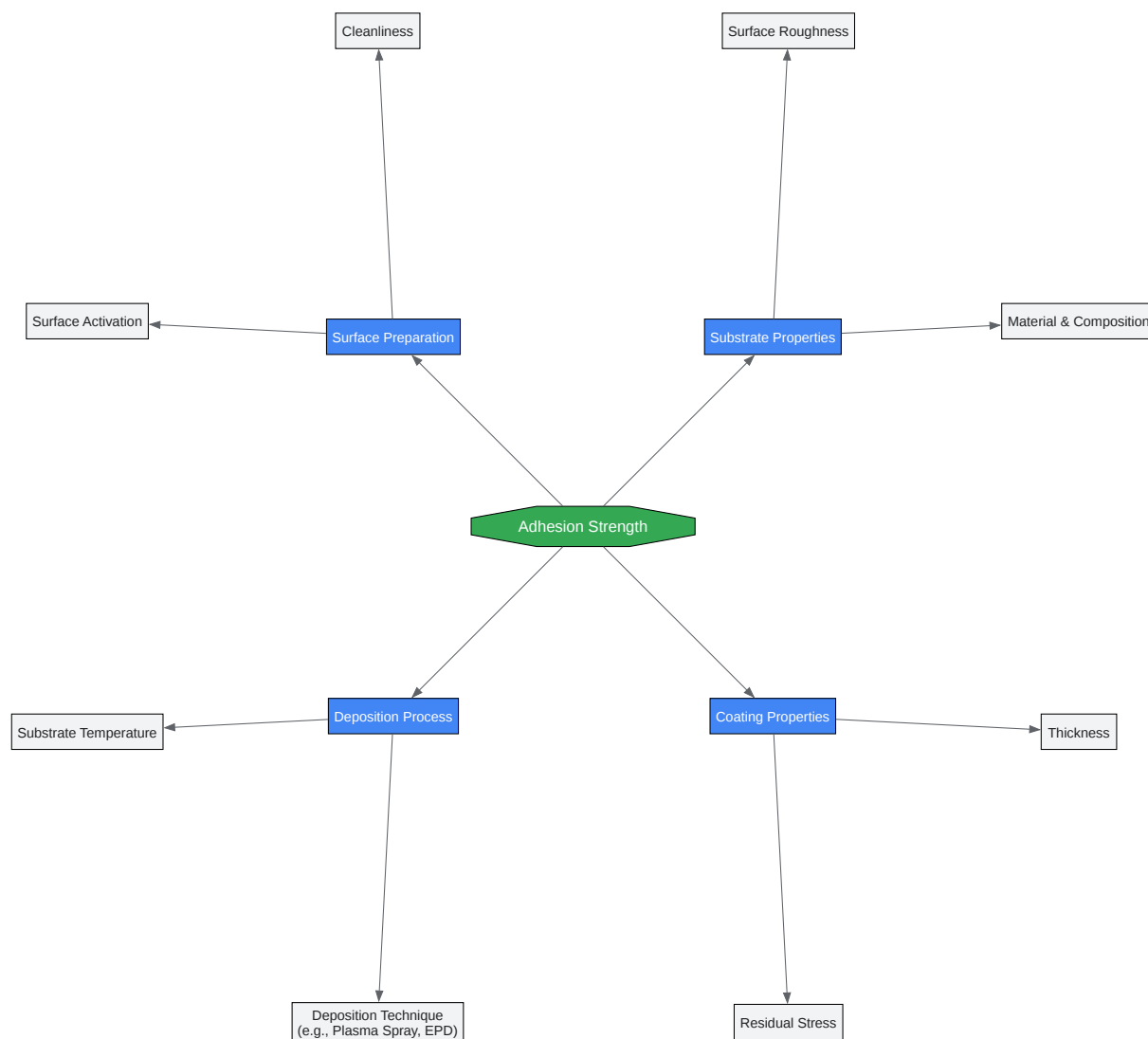
- **Tensile Adhesion Test (ASTM C633):** This is the most common method for determining the bond strength of thermal spray coatings.^{[13][14][15]} It involves applying the coating to a cylindrical fixture, bonding a second fixture to the coating surface with a strong adhesive, and then pulling the assembly apart under tension.^{[13][14]} The force required to cause failure is used to calculate the bond strength. A limitation of this method is that failure may occur in the adhesive itself if the coating's adhesion is very high (typically around 80 MPa).^{[10][13]}
- **Portable Pull-Off Adhesion Test (ASTM D4541):** This method is an alternative that can be used on flat surfaces.^[13] It uses a portable hydraulic tester to apply a tensile load to a small test dolly (a cylindrical test piece) glued to the coating surface.^{[1][13]}
- **Scratch Test:** In this test, a diamond stylus is drawn across the coating surface with an increasing load until the coating fails.^{[15][16]} While traditionally used for thin coatings, it has been adapted for thermally sprayed coatings by performing the scratch across a polished cross-section of the coating-substrate interface.^[16]
- **Indentation Test:** This method involves making a Vickers indentation at the interface between the coating and the substrate.^[15] The critical load required to initiate a crack at the interface

can be related to the fracture toughness and adhesion of the coating.[15]

3. What are the key factors that influence coating adhesion?

The overall adhesion of a coating is a complex interplay of several factors.

Factors Influencing Adhesion Strength



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Caption: Key interconnected factors that determine the final adhesion strength.

Data Presentation

Table 1: Effect of Substrate Temperature on Adhesion Strength

This table summarizes the significant impact of substrate temperature on the adhesion of plasma-sprayed nickel coatings on stainless steel.

Substrate Temperature (°C)	Adhesion Strength (MPa)
25 (Room Temperature)	10
650	74

(Data sourced from Pershin et al.[9])

Experimental Protocols

Protocol 1: General Substrate Surface Preparation for Steel

This protocol outlines a typical multi-step procedure for preparing a steel substrate to ensure optimal coating adhesion.

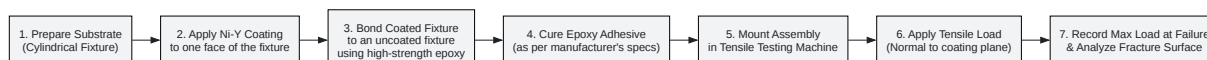
- Initial Degreasing: Submerge the steel parts in a soak tank with a hot alkaline cleaning solution to remove heavy oils and soils.[2]
- Ultrasonic Cleaning: Place the substrate in an ultrasonic bath with ethanol, followed by deionized water, for approximately 30 minutes each to remove fine particles and residues.[4][6]
- Rinsing: Thoroughly rinse the substrate with deionized water.
- Acid Pickling / Activation: Immerse the substrate in an acid solution (e.g., 1M HCl) to remove surface oxides.[4] For stainless steel, an electrochemical step using a Wood's nickel strike bath is recommended to activate the surface and deposit a thin, adherent nickel layer.[7][8] This typically involves making the part anodic and then cathodic in the solution.[8]

- Final Rinsing: Rinse the activated substrate thoroughly with deionized water.
- Drying: Dry the substrate completely, often using a nitrogen gas stream or by placing it in an oven, before transferring it to the deposition chamber.

Protocol 2: Adhesion Measurement via ASTM C633 Tensile Test

This protocol describes the standardized method for measuring coating bond strength.

Experimental Workflow for Adhesion Testing



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Caption: Standard experimental workflow for the ASTM C633 adhesion test.

Methodology:

- Fixture Preparation: Prepare a cylindrical substrate fixture according to the specifications in ASTM C633.[14]
- Coating Application: Apply the nickel-yttrium coating to one flat face of the substrate fixture using the desired deposition method.[14]
- Bonding: Adhesively bond the coated face to the face of a second, identical, uncoated loading fixture using a high-strength epoxy resin.[13] Ensure the fixtures are perfectly aligned.
- Curing: Allow the adhesive to cure completely according to the manufacturer's instructions.
- Tensile Testing: Mount the bonded assembly in a universal testing machine equipped with self-aligning grips to ensure the tensile force is applied perfectly normal to the coating plane.

[14]

- Data Acquisition: Apply a tensile load at a constant rate of crosshead movement until failure occurs.[14] Record the maximum load applied.[14]
- Calculation: Calculate the bond strength by dividing the maximum load at failure by the cross-sectional area of the fixture face.[14]
- Failure Analysis: Examine the fracture surfaces to determine the mode of failure (e.g., adhesive failure at the substrate-coating interface, cohesive failure within the coating, or failure within the adhesive). This is crucial for interpreting the results.[13]

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- To cite this document: BenchChem. [Technical Support Center: Nickel-Yttrium Coatings on Steel Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b577347#improving-the-adhesion-of-nickel-yttrium-coatings-on-steel-substrates]

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